1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine
CAS No.: 1863438-58-7
Cat. No.: VC3122110
Molecular Formula: C7H11F3N4
Molecular Weight: 208.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1863438-58-7 |
---|---|
Molecular Formula | C7H11F3N4 |
Molecular Weight | 208.18 g/mol |
IUPAC Name | 1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidine |
Standard InChI | InChI=1S/C7H11F3N4/c8-7(9,10)6-1-3-14(5-6)4-2-12-13-11/h6H,1-5H2 |
Standard InChI Key | ROOOIKZPEPREHO-UHFFFAOYSA-N |
SMILES | C1CN(CC1C(F)(F)F)CCN=[N+]=[N-] |
Canonical SMILES | C1CN(CC1C(F)(F)F)CCN=[N+]=[N-] |
Introduction
Chemical Structure and Properties
1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine consists of a pyrrolidine ring with a trifluoromethyl group at the 3-position and a 2-azidoethyl chain attached to the nitrogen atom. The compound has the CAS number 1863438-58-7 .
Structural Components
The structure comprises three key elements:
-
A pyrrolidine heterocyclic ring
-
A trifluoromethyl (CF₃) substituent at the 3-position
-
A 2-azidoethyl (CH₂CH₂N₃) chain attached to the nitrogen atom
Physical Properties
While specific physical data for this exact compound is limited, predictions based on similar structures suggest the following properties:
Property | Predicted Value | Basis of Prediction |
---|---|---|
Molecular Formula | C₇H₁₁F₃N₄ | Structural composition |
Molecular Weight | 224.19 g/mol | Calculated from formula |
Physical State | Colorless liquid/oil | Based on similar pyrrolidines |
Solubility | Soluble in most organic solvents | Based on similar compounds |
LogP | ~2.1-2.6 | Estimated from functional groups |
Significance of Functional Groups
Trifluoromethyl Group
The trifluoromethyl (CF₃) group imparts several important properties to the molecule:
-
Enhanced lipophilicity, improving membrane permeability
-
Increased metabolic stability compared to non-fluorinated analogs
-
Unique electronic effects that influence binding affinity to biological targets
-
Altered acidity of nearby functional groups
As noted in literature on similar compounds, "The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds attractive in medicinal chemistry".
Azide Group
The azide functional group (N₃) provides:
-
Bioorthogonal reactivity for click chemistry applications
-
Potential for reduction to form primary amines
-
Participation in 1,3-dipolar cycloaddition reactions
-
Photoreactive properties
Azide groups are widely recognized for their role in click chemistry, where they "can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation".
Reactivity Profile
Click Chemistry Applications
The azide group in 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine makes it an excellent candidate for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
CuAAC Reactions
With terminal alkynes, this compound would be expected to form 1,4-disubstituted 1,2,3-triazoles:
"The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This procedure involving Cu(I) species in reactions of azides with alk-1-ynes originates selectively 1,4-disubstituted 1,2,3-triazoles in very high yields and purities" .
Common conditions include:
-
Cu(I) salts (CuI, CuBr, etc.)
-
Reducing agents (sodium ascorbate)
-
Stabilizing ligands
-
Solvent mixtures (water/alcohol/DCM)
RuAAC Reactions
With ruthenium catalysts, the formation of 1,5-disubstituted 1,2,3-triazoles would be expected:
"The ruthenium-catalyzed azide alkyne cycloaddition (RuAAC) reaction affords exclusively the 1,5-disubstituted 1,2,3-triazoles" .
Typical conditions involve:
-
[Cp*RuCl] complexes
-
Phosphine ligands
-
Aprotic solvents (THF, toluene)
Reduction Reactions
The azide functionality can undergo reduction to form the corresponding amine:
"TLC and LC-MS showed complete conversion to the corresponding amine in both cases. Both the batch and flow reduction, followed by ring closure under heating, yielded similar results" .
Common reduction methods include:
-
Staudinger reduction (PPh₃)
-
Catalytic hydrogenation (H₂, Pd/C)
-
Metal hydride reduction (LiAlH₄)
-
Flow hydrogenation using H-Cube® technology
Intramolecular Cyclization
The azidoethyl chain could potentially participate in intramolecular reactions with appropriate substrates:
"Intramolecular C(sp³)–H Amination of Aliphatic Azide to N-heterocycles" suggests potential cyclization behavior after azide activation.
Spectroscopic Characterization
Based on similar compounds in the literature, the following spectroscopic data can be anticipated for 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine:
Predicted ¹H NMR Signals
Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
-CH₂N₃ | 3.2-3.4 | triplet | 2H |
-NCH₂CH₂N₃ | 2.6-2.8 | triplet | 2H |
-CH(CF₃) | 2.8-3.0 | multiplet | 1H |
-NCH₂ (pyrrolidine) | 2.4-2.8 | multiplet | 2H |
-CH₂CH₂CH(CF₃) | 1.8-2.2 | multiplet | 4H |
This is based on similar patterns observed in related compounds where "¹H NMR spectra were recorded... and the following abbreviations are used to describe spin multiplicity: s = singlet, d = doublet, dd = doublet-doublet, ddd = doublet-doublet-doublet, dt = doublet-triplet, t = triplet" .
Predicted ¹³C NMR Signals
Carbon Environment | Expected Chemical Shift (ppm) |
---|---|
-CF₃ | 122-126 (q) |
-CH₂N₃ | 49-52 |
-NCH₂CH₂N₃ | 53-56 |
-CH(CF₃) | 42-45 (q) |
-NCH₂ (pyrrolidine) | 55-59 |
-CH₂CH₂CH(CF₃) | 22-34 |
Predicted ¹⁹F NMR
The trifluoromethyl group would be expected to show a characteristic signal:
Fluorine Environment | Expected Chemical Shift (ppm) |
---|---|
-CF₃ | -60 to -75 |
"¹⁹F NMR spectra were recorded with complete proton decoupling" would be the expected approach for characterizing this compound.
Infrared Spectroscopy
Key IR absorption bands would include:
Functional Group | Expected Wavenumber (cm⁻¹) |
---|---|
Azide stretch | 2080-2120 |
C-F stretch | 1000-1350 |
Pyrrolidine C-N | 1050-1200 |
Similar azide-containing compounds show characteristic "IR (ATR): ṽ (cm⁻¹) = 3332, 2945, 2881, 2089, 1454, 1344, 1258, 1045, 956, 557" .
Comparison with Related Compounds
Structural Analogs
Compound | Structural Difference | Comparative Properties |
---|---|---|
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine | Additional methoxy group at 3-position | Likely increased polarity and hydrogen bonding capability |
1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine | Ethoxy group at 3-position | Similar to methoxy analog but with increased lipophilicity |
3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine | Phenoxy substitution instead of azidoethyl | Different application profile, lacks click chemistry capability |
(2-Azidopyrrolidin-1-yl)(4-trifluoromethyl)phenyl)methanone | Carbonyl linkage and different substitution pattern | Different geometric properties and reactivity |
Functional Comparison
The unique combination of azide and trifluoromethyl groups distinguishes 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine from many other pyrrolidine derivatives:
"Pyrrolidine derivatives are known to have diverse biological activities, including anti-inflammatory, antihypertensive, and antiviral effects", while the specific combination of functional groups in this compound may provide novel properties.
Future Research Directions
Future studies on 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine might explore:
-
Optimized synthetic routes with high regioselectivity
-
Complete physical characterization
-
Expanded click chemistry applications
-
Biological activity screening
-
Structure-activity relationships with systematically varied analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume